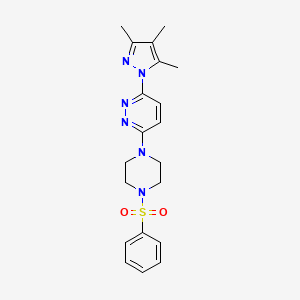

3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Description

3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a phenylsulfonyl-piperazine moiety at the 3-position and a 3,4,5-trimethylpyrazole group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties . Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX and WinGX being instrumental in refining crystal structures .

Properties

IUPAC Name |

3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-15-16(2)23-26(17(15)3)20-10-9-19(21-22-20)24-11-13-25(14-12-24)29(27,28)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZZUKZXWMHTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Pyrazole Group: The 3,4,5-trimethylpyrazole moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyridazine reacts with 3,4,5-trimethylpyrazole under basic conditions.

Attachment of the Piperazine Group: The phenylsulfonyl piperazine is then attached to the pyridazine core through a nucleophilic aromatic substitution reaction, often facilitated by a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.

Reduction: Reduction reactions may target the nitrogens in the piperazine ring or the pyrazole moiety.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group could yield sulfone derivatives, while reduction of the piperazine ring might produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several pyridazine derivatives. A notable analogue is 3-{4-[(2,4-difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS: 1013757-17-9), which substitutes the phenylsulfonyl group with a 2,4-difluorophenylsulfonyl moiety and replaces the 3,4,5-trimethylpyrazole with a 3-methylpyrazole . Key differences include:

- Steric Impact : The 3,4,5-trimethylpyrazole in the target compound introduces greater steric hindrance, which may reduce off-target interactions but could also limit membrane permeability.

Another analogue, 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, features a chlorophenoxypropyl-piperazine group and a chlorine atom at the 3-position of pyridazine .

Crystallographic and Computational Insights

Computational modeling could predict that the trimethylpyrazole group induces torsional strain in the pyridazine ring, affecting conformational flexibility and intermolecular interactions.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , and it features a piperazine ring substituted with a phenylsulfonyl group and a pyridazine moiety with a trimethylpyrazole substituent. The structure is critical for its interaction with biological targets.

Molecular Structure Overview

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.47 g/mol |

| IUPAC Name | 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine |

| SMILES | CC(C)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)c3ccccc3 |

1. Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of various enzymes. For instance, derivatives of piperazine have shown significant inhibitory activity against human acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The presence of the phenylsulfonyl group may enhance binding affinity to the enzyme's active site.

2. Receptor Modulation

The compound's structure suggests potential interactions with serotonin receptors (5-HT receptors), which play a vital role in mood regulation and cognitive functions. Compounds that target these receptors can be beneficial in treating psychiatric disorders . Specifically, the modulation of 5-HT6 receptors has been linked to therapeutic effects in conditions like schizophrenia and anxiety .

3. Antimicrobial Activity

Preliminary studies on related piperazine derivatives have demonstrated antimicrobial properties, indicating that the compound may possess similar activities against various bacterial strains. The sulfonamide group is known for its antibacterial effects, which could be leveraged in developing new antibiotics .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that compounds similar to our target showed significant reductions in depression-like behaviors when administered at specific dosages, suggesting potential for further development as antidepressants .

Case Study 2: Anticancer Properties

Another research highlighted the synthesis of piperazine-based compounds that exhibited cytotoxic effects against several cancer cell lines. The study concluded that modifications to the piperazine structure could enhance anticancer activity, warranting further exploration into our compound's efficacy against tumor cells .

Case Study 3: Neuroprotective Effects

In vitro studies have shown that certain piperazine derivatives can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is essential for developing treatments for neurodegenerative diseases .

Q & A

Q. Optimization factors :

- Temperature control (e.g., 0–80°C depending on step).

- Solvent selection (e.g., DMF for polar aprotic conditions, THF for coupling reactions).

- Catalysts (e.g., Pd catalysts for cross-coupling) .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological approaches include:

Q. Example workflow :

Use TLC to monitor reaction progress.

Purify via column chromatography (silica gel, gradient elution).

Confirm final structure with X-ray crystallography if single crystals are obtainable .

Advanced: How can researchers optimize reaction yields for the sulfonylation step?

Yield optimization requires addressing:

- Steric hindrance : Use bulky sulfonylating agents (e.g., 4-substituted aryl sulfonyl chlorides) to improve reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance electrophilicity of sulfonyl chlorides .

- Base selection : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate the reaction by scavenging HCl .

Q. Data-driven approach :

- Design a factorial experiment varying solvent, base, and temperature.

- Use LC-MS to quantify intermediates and byproducts .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Contradictions (e.g., antiviral vs. antibacterial activity in pyridazine derivatives) may arise from:

Q. Resolution strategy :

Conduct side-by-side assays using identical protocols for the target compound and its analogs.

Perform molecular docking studies to compare binding modes with putative targets (e.g., viral proteases or bacterial enzymes) .

Advanced: What experimental frameworks are recommended for structure-activity relationship (SAR) studies?

Q. Design principles :

Q. Example SAR Table :

| Compound Modification | Biological Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3,4,5-Trimethylpyrazole | 12 nM (Antiviral) | Viral polymerase | |

| 3-Methylpyrazole | 45 nM (Antibacterial) | Bacterial topoisomerase |

Advanced: How to design long-term stability studies for this compound under varying storage conditions?

Q. Protocol :

Q. Key parameters :

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Q. Tools and workflows :

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Model binding stability with serum albumin to predict plasma half-life .

Validation : Compare in silico results with in vitro assays (e.g., Caco-2 permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.